![molecular formula C11H7BrN2O2 B12945151 7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde](/img/structure/B12945151.png)
7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a benzoimidazole fused with an oxazine ring, and it is substituted with a bromine atom and an aldehyde group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one from 2-amino-5-bromophenol using 2-chloroacetyl chloride in chloroform solvent in the presence of tetraethylammonium bromide and sodium bicarbonate. This step involves acylation followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: 7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carboxylic acid.
Reduction: 7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in anticancer research.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. Molecular docking studies have suggested interactions with epidermal growth factor receptor (EGFR), which may explain its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Shares the oxazine ring but lacks the imidazole moiety.
4H-benzo[d][1,3]oxazine: Similar oxazine structure but different substitution pattern.
Imidazo[1,2-a]pyridine: Contains an imidazole fused with a pyridine ring instead of an oxazine.
Uniqueness
7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde is unique due to its specific combination of a benzoimidazole and oxazine ring, along with the presence of both a bromine atom and an aldehyde group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C11H7BrN2O2 |
|---|---|
Peso molecular |
279.09 g/mol |
Nombre IUPAC |
7-bromo-4H-imidazo[2,1-c][1,4]benzoxazine-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrN2O2/c12-7-1-2-9-10(3-7)16-6-11-13-8(5-15)4-14(9)11/h1-5H,6H2 |
Clave InChI |
VXUCALZMCLEVIZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NC(=CN2C3=C(O1)C=C(C=C3)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


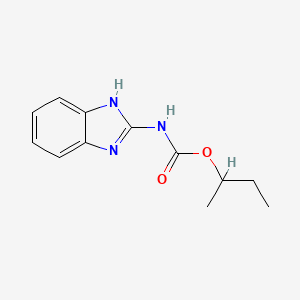
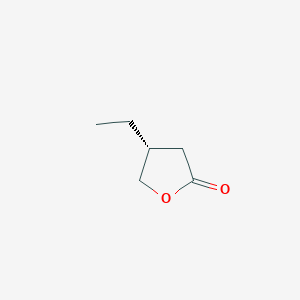
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
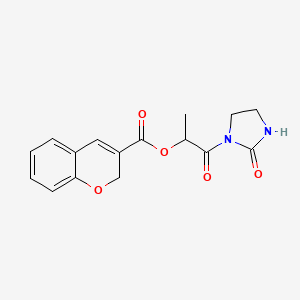
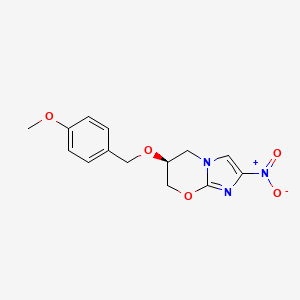
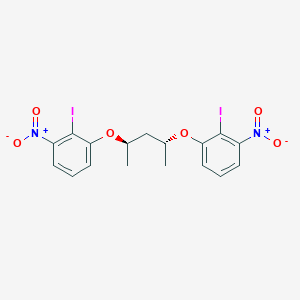
![Ethyl (1R,2S,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12945124.png)
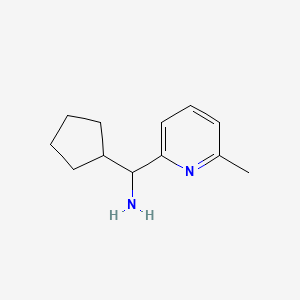
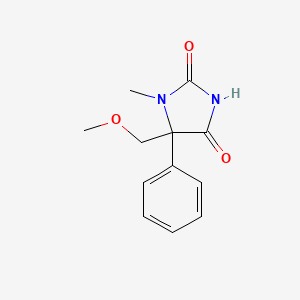
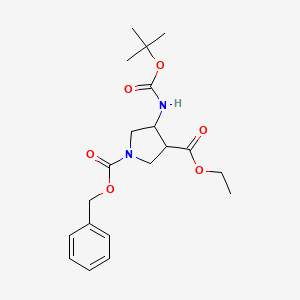
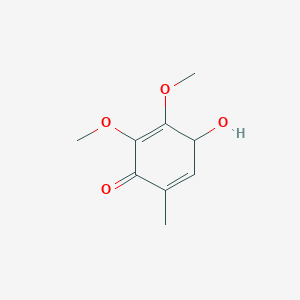
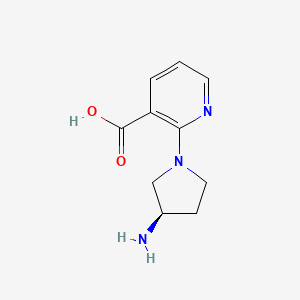
![(5AR,8aR)-tert-butyl 3-(2-fluorophenyl)-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B12945159.png)
![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12945167.png)
